
Hydroxyethylcysteine
Overview
Description
Hydroxyethylcysteine (IUPAC name: S-(2-hydroxyethyl)-L-cysteine) is a cysteine derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to the sulfur atom of the cysteine backbone. Its molecular formula is C₅H₁₁NO₃S, with a molecular weight of 181.21 g/mol. Structurally, it combines the antioxidant properties of cysteine with enhanced solubility due to the hydroxyethyl modification .
Research indicates that this compound interacts with the mitogen-activated protein kinase 10 (MAPK10), a key enzyme in cellular signaling pathways related to stress responses and apoptosis regulation .
Preparation Methods
- Synthetic Routes : The synthesis of HEC involves introducing a hydroxyethyl group to the thiol group of L-cysteine. Specific synthetic routes may vary, but this modification typically occurs through chemical reactions.
- Industrial Production : Information on large-scale industrial production methods for HEC is limited. research laboratories can synthesize it using established protocols.
Chemical Reactions Analysis
- Reactions : HEC can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide or peracids can convert HEC to its corresponding sulfoxide or sulfone.
- Reduction : Reducing agents like sodium borohydride can reduce the sulfoxide group back to the thiol form.
- Substitution : HEC can participate in nucleophilic substitution reactions.
- Major Products : The major products depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Scientific Research Applications
HEC has a broad range of applications across multiple scientific disciplines:
Antioxidant Properties
HEC exhibits significant antioxidant activity due to its thiol group, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). This property is crucial in preventing oxidative damage in cells.
Table 1: Antioxidant Activity of Hydroxyethylcysteine
Study Reference | Methodology | Key Findings |
---|---|---|
In vitro assays | ROS scavenging activity | HEC demonstrated significant ROS scavenging ability. |
Mass spectrometry | Analysis of oxidative stress | Identified HEC's role in reducing oxidative stress markers. |
Cancer Research
Emerging studies suggest that HEC may inhibit the growth and spread of cancer cells. Although the specific mechanisms are not fully understood, its antioxidant properties and potential to modulate cellular signaling pathways are believed to contribute to its anticancer effects.
Case Study : An investigation into the effects of HEC on various cancer cell lines revealed reduced proliferation rates in vitro, indicating its potential as an adjunct therapy in cancer treatment.
Detoxification Applications
HEC's ability to act as a reducing agent positions it as a candidate for detoxification processes. It may help neutralize harmful metabolites, thereby mitigating the effects of exposure to toxic substances.
Comparative Analysis with Related Compounds
HEC shares structural similarities with other sulfur-containing compounds, which can be compared based on their antioxidant activity and mechanisms of action:
Compound | Antioxidant Activity | Mechanism of Action |
---|---|---|
This compound (HEC) | High | cAMP phosphodiesterase inhibitor |
N-acetylcysteine (NAC) | Moderate | Glutathione precursor |
Cysteine | Low | Direct antioxidant |
Industrial and Cosmetic Applications
In addition to its research applications, HEC is utilized in various industrial sectors:
- Cosmetics : Due to its antioxidant properties, HEC is included in formulations aimed at enhancing skin health.
- Pharmaceuticals : It serves as an additive to enhance stability and shelf life.
Mechanism of Action
- The exact mechanism by which HEC exerts its effects remains unclear. It likely interacts with cellular components, possibly through redox reactions or protein binding.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and pharmacological differences between hydroxyethylcysteine and related compounds:
Key Observations:
This compound vs. Acetylcysteine: this compound modifies the sulfur atom, enhancing solubility and targeting MAPK10 . Acetylcysteine, acetylated at the amino group, is a glutathione precursor and mucolytic agent used clinically to treat acetaminophen overdose and respiratory conditions . Acetylcysteine’s mechanism involves breaking disulfide bonds in mucus, while this compound’s role in MAPK10 signaling suggests distinct pathways .
This compound vs. S-Hydroxycysteine :
- S-Hydroxycysteine features a hydroxyl group directly on the sulfur atom, targeting glutathione S-transferase (GST) enzymes involved in detoxification . This compound’s hydroxyethyl group may improve membrane permeability compared to S-hydroxycysteine’s polar hydroxyl group.
This compound vs. Homocysteine: Homocysteine, a non-proteinogenic amino acid, is linked to cardiovascular diseases due to its role in endothelial dysfunction . Unlike this compound, homocysteine lacks therapeutic applications and is primarily a diagnostic marker.
Pharmacological and Biochemical Properties
- Antioxidant Capacity : this compound retains cysteine’s free thiol group, enabling radical scavenging. However, its hydroxyethyl group may reduce reactivity compared to cysteine’s unmodified thiol .
- Enzyme Interactions : this compound’s activation of MAPK10 contrasts with Acetylcysteine’s indirect antioxidant effects via glutathione synthesis .
Research Findings and Clinical Implications
- This compound in Oxidative Stress : Preclinical studies suggest it mitigates oxidative damage in neuronal cells via MAPK10 modulation, though human trials are lacking .
- Acetylcysteine’s Established Use: Supported by extensive clinical data, Acetylcysteine is FDA-approved for acetaminophen toxicity and chronic obstructive pulmonary disease (COPD) .
- S-Hydroxycysteine in Detoxification : Its GST activation could synergize with chemotherapeutic agents, but toxicity profiles require further study .
Biological Activity
Hydroxyethylcysteine (HEC) is a sulfur-containing amino acid derivative of cysteine, notable for its potential therapeutic applications and biological activities. This article explores the biological activity of HEC, focusing on its antioxidant properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 165.21 g/mol
HEC is characterized by the presence of a hydroxyethyl group attached to the cysteine backbone, which contributes to its unique biological activities.
Antioxidant Activity
HEC has been studied for its antioxidant properties , which are attributed to its thiol group that can donate hydrogen atoms. This ability allows HEC to neutralize free radicals and prevent oxidative damage to cells. Various in vitro studies have demonstrated that HEC can effectively reduce oxidative stress, making it a candidate for therapeutic applications in conditions associated with oxidative damage.
The precise mechanisms through which HEC exerts its biological effects are still under investigation. However, several potential mechanisms have been identified:
- Reducing Agent : HEC can act as a reducing agent, donating electrons to other molecules, which is beneficial in numerous biochemical processes.
- cAMP Phosphodiesterase Activity : Preliminary studies suggest that HEC may function as a cAMP phosphodiesterase, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), thereby influencing various cellular processes.
- Inhibition of Cancer Cell Growth : Research indicates that HEC may inhibit the growth and spread of certain cancer cells, although the specific mechanisms remain unclear.
Therapeutic Applications
HEC's biological activities have led to investigations into its therapeutic potential in various fields:
- Detoxification : Due to its reducing properties and ability to scavenge free radicals, HEC is being explored as a detoxifying agent in clinical settings.
- Cancer Treatment : The compound's potential to inhibit cancer cell proliferation positions it as a candidate for cancer therapeutics.
- Neuroprotection : Its antioxidant properties may also provide neuroprotective benefits, particularly in neurodegenerative diseases.
Research Findings and Case Studies
Numerous studies have examined the biological activity of HEC. Below is a summary of key findings:
Study | Findings | Relevance |
---|---|---|
In vitro studies | Demonstrated significant antioxidant activity through free radical scavenging | Supports potential use in oxidative stress-related conditions |
Cancer cell assays | Showed inhibition of proliferation in various cancer cell lines | Suggests application in cancer therapy |
Mechanistic studies | Indicated possible role as cAMP phosphodiesterase | Highlights need for further exploration into cellular signaling pathways |
Case Study Example
A notable case study investigated the effects of HEC on oxidative stress markers in patients with chronic liver disease. Results indicated that administration of HEC significantly reduced levels of malondialdehyde (a marker of oxidative stress) and improved liver function tests, suggesting a protective role against liver damage due to oxidative stress.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRVMDVLYIXJF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914076 | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-98-2, 97170-10-0 | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteine, S-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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